

# Application Notes and Protocols for Generating PBP2 Mutants for Functional Studies

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Penicillin-binding proteins (PBPs) are crucial enzymes involved in the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall.[1] In many pathogenic bacteria, such as Staphylococcus aureus, alterations in PBPs, particularly **PBP2** and its variant **PBP2**a in Methicillin-Resistant S. aureus (MRSA), are a primary mechanism of resistance to  $\beta$ -lactam antibiotics.[2] The generation of specific **PBP2** mutants is a fundamental approach to understanding the structure-function relationships of these enzymes, elucidating mechanisms of antibiotic resistance, and developing novel antimicrobial agents.[1]

These application notes provide detailed protocols for the generation of **PBP2** mutants using site-directed mutagenesis and their subsequent functional characterization through antibiotic susceptibility testing and binding affinity assays.

# Data Presentation: Functional Consequences of PBP2a Mutations

The following table summarizes the impact of specific mutations in **PBP2**a on the minimum inhibitory concentrations (MICs) of ceftaroline, a fifth-generation cephalosporin with activity against MRSA.[3]



PBP2a Mutation(s)	Location	Ceftaroline MIC (mg/L)	Fold Change vs. Wild-Type	Reference Strain Background
Wild-Type	-	0.125 - 1	-	MRSA
N146K	Non-penicillin- binding domain (nPBD)	1 - 2	1-2	MRSA
A228V	nPBD	1 - 2	1-2	MRSA
L357I	Penicillin-binding domain (PBD)	1 - 2	1-2	MRSA
I563T	PBD	1 - 2	1-2	MRSA
N146K + L357I	nPBD + PBD	2 - 4	2-4	MRSA
A228V + I563T	nPBD + PBD	2 - 4	2-4	MRSA
N146K + L357I + I563T	nPBD + PBD	2 - 4	2-4	MRSA
N104K + V117I + E447K + I563T + S649A	nPBD + PBD	4 or 16	4-16	MRSA
Y446N	PBD	1.5	~1.5	MRSA
Y446N + E447K	PBD	> 32	> 32	MRSA

Data compiled from clinical isolates and laboratory studies.[4][5]

The following table presents binding affinity data of  $\beta$ -lactam antibiotics to wild-type **PBP2**a, highlighting the intrinsically low affinity of this enzyme for many conventional  $\beta$ -lactams.



β-Lactam Antibiotic	IC50 (μM) for PBP2a	Kinetic Parameter	Value
Ceftaroline	1.5	-	-
Benzylpenicillin	-	Kd	13.3 mM
Benzylpenicillin	-	k2	0.22 s <sup>-1</sup>
Benzylpenicillin	-	k2/Kd	16.5 M <sup>-1</sup> s <sup>-1</sup>
Methicillin	-	Kd	16.9 mM
Methicillin	-	k2	0.0083 s <sup>-1</sup>
Methicillin	-	k2/Kd	0.49 M <sup>-1</sup> s <sup>-1</sup>

IC50 and kinetic data for wild-type PBP2a.[5][6]

## **Experimental Protocols**

### Protocol 1: Site-Directed Mutagenesis of pbp2 Gene

This protocol outlines the generation of specific mutations in the **pbp2** gene (or its homolog mecA encoding **PBP2**a) cloned into an expression vector.

#### 1. Primer Design:

- Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation at the center.
- The primers should have a GC content of at least 40% and terminate in one or more G or C bases.
- The melting temperature (Tm) should be  $\geq 78^{\circ}$ C, calculated using the formula: Tm = 81.5 + 0.41(%GC) 675/(primer length) %mismatch.

#### 2. PCR Amplification:

Set up the PCR reaction as follows:



- $\circ$  5  $\mu$ L of 10x reaction buffer
- 1 μL of dNTP mix (10 mM each)
- 1.25 μL of forward primer (10 μM)
- 1.25 μL of reverse primer (10 μM)
- 1 μL of plasmid DNA template (5-50 ng)
- 1 μL of high-fidelity DNA polymerase (e.g., PfuUltra)
- Add nuclease-free water to a final volume of 50 μL.
- Use the following cycling parameters:
  - Initial denaturation: 95°C for 30 seconds
  - 18 cycles of:
    - Denaturation: 95°C for 30 seconds
    - Annealing: 55°C for 1 minute
    - Extension: 68°C for 1 minute/kb of plasmid length
  - Final extension: 68°C for 7 minutes
- 3. Digestion of Parental DNA:
- Add 1 μL of DpnI restriction enzyme to the PCR product.
- Incubate at 37°C for 1 hour to digest the methylated, non-mutated parental plasmid DNA.
- 4. Transformation:
- Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.



- Plate the transformed cells on an appropriate selective agar medium (e.g., LB agar with ampicillin).
- Incubate overnight at 37°C.
- 5. Verification of Mutation:
- Select several colonies and isolate plasmid DNA.
- Confirm the presence of the desired mutation by DNA sequencing.

## Protocol 2: Protein Expression and Purification of PBP2 Mutants

- 1. Expression:
- Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the verified mutant plasmid.
- Grow a 1 L culture in LB broth with the appropriate antibiotic to an OD600 of 0.6-0.8 at 37°C.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
- · Harvest the cells by centrifugation.
- 2. Purification (for His-tagged proteins):
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.



- Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
- Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
- Dialyze the purified protein against a suitable storage buffer.
- Assess purity by SDS-PAGE.

## Protocol 3: Antibiotic Susceptibility Testing (MIC Determination)

- 1. Broth Microdilution Method:
- Prepare a 96-well microtiter plate with serial two-fold dilutions of the desired β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
- Prepare an inoculum of the bacterial strain expressing the PBP2 mutant, adjusted to a final concentration of 5 x 10<sup>5</sup> CFU/mL in each well.
- Incubate the plate at 35°C for 16-20 hours.
- The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

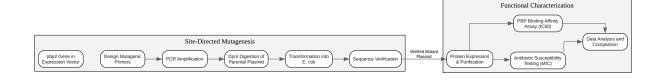
## Protocol 4: PBP Binding Affinity Assay (Competition Assay)

- 1. Membrane Preparation:
- Grow the bacterial strain expressing the PBP2 mutant to the late exponential phase.
- Harvest cells and resuspend in a suitable buffer.
- Lyse the cells and prepare membrane fractions by ultracentrifugation.
- 2. Competition Binding:
- Incubate a fixed amount of membrane protein with increasing concentrations of the unlabeled β-lactam antibiotic for 10-30 minutes at 30°C.



- Add a saturating concentration of a labeled β-lactam probe (e.g., [14C]benzylpenicillin or a fluorescently tagged penicillin like Bocillin-FL).
- Incubate for an additional 10-30 minutes.
- Stop the reaction by adding an excess of unlabeled penicillin and placing on ice.
- 3. Detection and Analysis:
- Separate the proteins by SDS-PAGE.
- Visualize the labeled PBP2 by autoradiography (for radiolabeled probes) or fluorescence imaging.
- Quantify the band intensity to determine the concentration of the unlabeled antibiotic required to inhibit 50% of the probe binding (IC50).

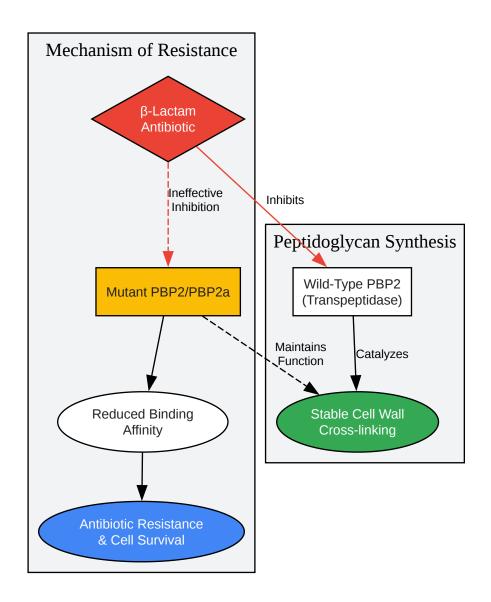
### **Mandatory Visualization**



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Caption: Workflow for generating and characterizing **PBP2** mutants.





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Caption: Impact of PBP2 mutations on antibiotic resistance.

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